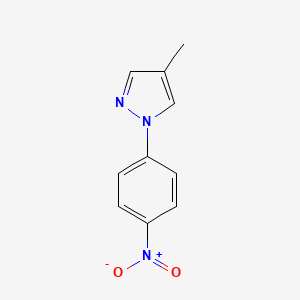

4-methyl-1-(4-nitrophenyl)-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-1-(4-nitrophenyl)pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-8-6-11-12(7-8)9-2-4-10(5-3-9)13(14)15/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZGPNJQZKRDJDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001282211 | |

| Record name | 4-Methyl-1-(4-nitrophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001282211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13808-73-6 | |

| Record name | 4-Methyl-1-(4-nitrophenyl)-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13808-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-1-(4-nitrophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001282211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Chemical Transformations of 4 Methyl 1 4 Nitrophenyl 1h Pyrazole

Electrophilic Aromatic Substitution Reactions on the Nitrophenyl Moiety

The nitrophenyl group in 4-methyl-1-(4-nitrophenyl)-1H-pyrazole is strongly deactivated towards electrophilic aromatic substitution due to the powerful electron-withdrawing nature of the nitro group. This deactivation is further compounded by the electron-withdrawing influence of the pyrazole (B372694) ring. nih.gov Consequently, electrophilic aromatic substitution reactions on the nitrophenyl ring are generally difficult to achieve and require harsh reaction conditions.

The nitro group directs incoming electrophiles to the meta-position (relative to the nitro group). However, the positions ortho to the nitro group (and meta to the pyrazole substituent) are the most likely sites for substitution, should a reaction occur. There is limited specific literature detailing successful electrophilic aromatic substitution reactions on this compound itself. In related 1-phenylpyrazole (B75819) systems, nitration of the phenyl ring has been studied, but the presence of the existing nitro group in the target compound makes further nitration exceedingly challenging. nih.gov

Reactions Involving the Pyrazole Heterocycle

The pyrazole ring in this compound is an aromatic heterocycle and exhibits its own characteristic reactivity.

Functionalization at Pyrazole Nitrogen Atoms

The pyrazole ring contains two nitrogen atoms: N-1, which is substituted with the 4-nitrophenyl group, and N-2, which possesses a lone pair of electrons in an sp² hybrid orbital and is generally basic. While N-1 is already functionalized, the N-2 atom is a potential site for reactions such as protonation or alkylation.

Protonation of the N-2 atom with strong acids can occur, forming a pyrazolium (B1228807) salt. This process can alter the electronic properties of the ring, making it more electron-deficient.

Alkylation at the N-2 position would lead to the formation of a quaternary pyrazolium salt. While this reaction is common for N-unsubstituted pyrazoles, the steric hindrance and electronic effects of the existing N-1 substituent in this compound may influence the feasibility and conditions required for such a reaction. acs.org

Functionalization at Pyrazole Carbon Atoms, including the C-4 Methyl Group

The carbon atoms of the pyrazole ring exhibit different reactivities. The C-4 position is the most electron-rich and, therefore, the most susceptible to electrophilic attack. quora.com Conversely, the C-3 and C-5 positions are more electron-deficient and can be targets for nucleophilic attack. nih.gov

Electrophilic Substitution at C-4: Although the C-4 position is substituted with a methyl group, electrophilic substitution at other positions on the pyrazole ring is not favored. The methyl group itself can be a site for further reactions.

Reactions of the C-4 Methyl Group: The methyl group at the C-4 position can undergo a variety of transformations, providing a handle for further molecular elaboration.

Oxidation: The methyl group can be oxidized to a carboxylic acid. Common oxidizing agents for converting methyl groups on aromatic rings to carboxylic acids include potassium permanganate (B83412) (KMnO₄) and sodium hypochlorite (B82951) (NaOCl). thieme.dechemspider.comgoogle.com For instance, the oxidation of a methyl group on a pyrazole ring to a carboxylic acid has been achieved using NaOCl. thieme.de This transformation would yield 1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid, a valuable intermediate for the synthesis of amides and esters.

Halogenation: The methyl group can be halogenated, typically via a free-radical mechanism, to introduce one or more halogen atoms. libretexts.org This can be a stepping stone for introducing other functional groups through nucleophilic substitution.

Vilsmeier-Haack Reaction: While the C-4 position is occupied, related pyrazoles without a C-4 substituent readily undergo the Vilsmeier-Haack reaction (using a mixture of phosphorus oxychloride and dimethylformamide) to introduce a formyl group at this position. nih.gov This highlights the high nucleophilicity of the C-4 carbon of the pyrazole ring.

Reduction and Other Transformations of the Nitro Group

The nitro group on the phenyl ring is readily susceptible to reduction, providing a key entry point for derivatization. The reduction can be controlled to yield different products.

Reduction to an Amine: The most common transformation of the nitro group is its reduction to a primary amine, yielding 1-(4-aminophenyl)-4-methyl-1H-pyrazole. This transformation is a crucial step as the resulting amino group is a versatile functional handle for a wide range of subsequent reactions. A variety of reducing agents can be employed for this purpose.

| Reducing Agent | Conditions | Product |

| Hydrazine (B178648) Hydrate (B1144303) | Pd/C, CH₃OH, reflux | 1-(4-aminophenyl)-4-methyl-1H-pyrazole |

| Iron (Fe) | Acetic Acid | 1-(4-aminophenyl)-4-methyl-1H-pyrazole |

| Tin(II) Chloride (SnCl₂) | HCl | 1-(4-aminophenyl)-4-methyl-1H-pyrazole |

Data derived from general knowledge of nitro group reductions and specific examples in related heterocyclic systems. mdpi.com

The resulting 1-(4-aminophenyl)-4-methyl-1H-pyrazole is a valuable intermediate for further derivatization.

Derivatization Strategies for Enhancing Molecular Complexity of this compound

The true synthetic utility of this compound lies in its potential to be elaborated into more complex molecular architectures. The primary strategy for this involves the reduction of the nitro group followed by functionalization of the resulting aniline (B41778) derivative.

Reactions of the Aminophenyl Moiety: The amino group of 1-(4-aminophenyl)-4-methyl-1H-pyrazole can undergo a plethora of reactions common to anilines.

Acylation: The amino group can be acylated with acid chlorides or anhydrides to form amides. For example, reaction with a substituted benzoyl chloride would yield the corresponding N-(4-(4-methyl-1H-pyrazol-1-yl)phenyl)benzamide derivative. Such reactions have been reported for similar 5-(4-aminophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-one systems. nih.gov

Sulfonylation: Reaction with sulfonyl chlorides would produce sulfonamides.

Diazotization: The amino group can be converted to a diazonium salt, which can then be subjected to various Sandmeyer-type reactions to introduce a wide range of substituents, including halogens, cyano, and hydroxyl groups.

Condensation Reactions: The amino group can be condensed with aldehydes or ketones to form Schiff bases (imines). nih.gov

Combination of Transformations: A powerful strategy for increasing molecular complexity is to combine transformations at different sites of the molecule. For instance, the C-4 methyl group could be oxidized to a carboxylic acid, followed by reduction of the nitro group. The resulting amino acid derivative could then be used in peptide coupling reactions or other transformations involving both the amino and carboxylic acid functionalities.

The following table summarizes some potential derivatization pathways starting from this compound.

| Starting Material | Reaction | Reagents | Product |

| This compound | Nitro Reduction | H₂NNH₂·H₂O, Pd/C | 1-(4-aminophenyl)-4-methyl-1H-pyrazole |

| 1-(4-aminophenyl)-4-methyl-1H-pyrazole | Acylation | Substituted Benzoyl Chloride, Base | N-(4-(4-methyl-1H-pyrazol-1-yl)phenyl)benzamides |

| This compound | Methyl Oxidation | KMnO₄ or NaOCl | 1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid |

| 1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid | Amide Formation | SOCl₂, then Amine | 1-(4-nitrophenyl)-1H-pyrazole-4-carboxamides |

Theoretical and Computational Studies on 4 Methyl 1 4 Nitrophenyl 1h Pyrazole

Electronic Structure and Bonding Analysis

The electronic structure and bonding of a molecule are fundamental to its chemical reactivity and physical properties. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating these characteristics. For 4-methyl-1-(4-nitrophenyl)-1H-pyrazole, an analysis of its electronic structure would involve the examination of its molecular orbitals, electron density distribution, and the nature of its chemical bonds.

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

In a related study on (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives, DFT calculations were used to determine the HOMO and LUMO energies. For a comprehensive understanding of this compound, similar calculations would be necessary. The results would likely show the HOMO localized on the electron-rich pyrazole (B372694) ring and the LUMO on the electron-withdrawing nitrophenyl moiety.

Electron Density and Electrostatic Potential: A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP would likely indicate negative potential (red and yellow regions) around the oxygen atoms of the nitro group and the nitrogen atoms of the pyrazole ring, highlighting these as sites susceptible to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical to its function. Conformational analysis and molecular dynamics (MD) simulations are computational methods used to explore the potential energy surface and dynamic behavior of molecules.

Conformational Analysis: The rotation around the single bond connecting the pyrazole and nitrophenyl rings is a key conformational feature of this compound. A potential energy surface (PES) scan, performed by systematically rotating this dihedral angle and calculating the energy at each step, would reveal the most stable conformation (the global minimum) and any rotational barriers. It is expected that the most stable conformation would involve a non-planar arrangement of the two rings to minimize steric hindrance.

Molecular Dynamics Simulations: MD simulations provide a time-resolved picture of a molecule's motion. By simulating the movement of atoms over time, MD can reveal the accessible conformations and the dynamics of their interconversion. For this compound, an MD simulation would illustrate the fluctuations of the dihedral angle between the rings and the vibrational modes of the molecule at a given temperature. This information is valuable for understanding how the molecule behaves in a dynamic environment, such as in solution.

Quantum Chemical Calculations for Spectroscopic Property Prediction

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data, providing a powerful link between theory and experiment.

Theoretical UV-Vis Absorption Characteristics

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra of molecules. By computing the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelength of maximum absorption (λmax) in the UV-Vis spectrum.

For this compound, TD-DFT calculations would likely predict intense absorption bands corresponding to π → π* transitions within the aromatic rings and potentially a charge-transfer band from the pyrazole ring to the nitrophenyl group. The results of such calculations on related nitrophenyl-pyrazole derivatives have shown good agreement with experimental data.

Table 1: Illustrative TD-DFT Data for a Related Pyrazole Derivative (Data for (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone)

| Transition | Excitation Energy (eV) | Oscillator Strength (f) |

| HOMO → LUMO | 3.14 | 0.85 |

| HOMO-1 → LUMO | 3.56 | 0.12 |

| HOMO → LUMO+1 | 3.89 | 0.05 |

This table is illustrative and shows the type of data that would be generated for this compound.

Ab Initio NMR Chemical Shift Prediction

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another area where quantum chemical calculations excel. The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating the isotropic magnetic shielding tensors, which are then converted to chemical shifts.

Calculations of ¹H and ¹³C NMR chemical shifts for this compound would involve optimizing the molecule's geometry and then performing a GIAO calculation. The predicted chemical shifts would be compared to experimental values to confirm the molecular structure. The accuracy of these predictions is often improved by using a scaling factor or a reference compound.

Elucidation of Reaction Mechanisms for this compound Synthesis and Transformations

Computational chemistry provides a powerful means to investigate the mechanisms of chemical reactions, including transition states and reaction pathways.

Synthesis Mechanism: The synthesis of 1,4-disubstituted pyrazoles can often be achieved through the reaction of a hydrazine (B178648) with a 1,3-dicarbonyl compound or a related precursor. A computational study of the synthesis of this compound would involve identifying the reactants and proposing a plausible reaction mechanism. DFT calculations could then be used to locate the transition states for each step of the proposed mechanism and to calculate the activation energies. This would allow for the determination of the rate-limiting step and provide a detailed understanding of how the reaction proceeds. Studies on the synthesis of other pyrazole derivatives have successfully used this approach.

Transformation Mechanisms: Similarly, the mechanisms of transformations of this compound, such as electrophilic substitution or reduction of the nitro group, could be investigated computationally. By modeling the reaction pathways, it is possible to predict the regioselectivity of reactions and to understand the factors that control the outcome.

Structure-Property Relationship Investigations via Computational Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physical properties.

For a series of derivatives of this compound, a QSAR study would involve calculating a variety of molecular descriptors for each compound. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). Statistical methods are then used to build a model that correlates these descriptors with an observed property, such as biological activity. Such models are valuable for predicting the properties of new, unsynthesized compounds and for guiding the design of molecules with desired characteristics. QSAR studies have been successfully applied to various classes of pyrazole derivatives.

Advanced Applications of 4 Methyl 1 4 Nitrophenyl 1h Pyrazole in Chemical Industries

Utilization as Dye Molecules and Chromophores

Pyrazole (B372694) derivatives are known for their applications as fluorescent agents and dyes. globalresearchonline.net The chromophoric properties of these compounds often arise from the extended π-conjugated system formed by the pyrazole ring and its substituents.

Structure-Color Relationship Studies

Specific structure-color relationship studies for 4-methyl-1-(4-nitrophenyl)-1H-pyrazole are not extensively documented. However, for the broader class of pyrazole-based dyes, the color is significantly influenced by the electronic nature of the substituents on the pyrazole and phenyl rings. The presence of an electron-withdrawing nitro group (-NO2) on the phenyl ring, in conjugation with the pyrazole ring, is expected to create a push-pull system, which is a common feature in organic chromophores. This arrangement facilitates intramolecular charge transfer (ICT) upon absorption of light, leading to color. The methyl group (-CH3) at the 4-position of the pyrazole ring, being a weak electron-donating group, would have a minor modulating effect on the absorption wavelength compared to the strong electron-withdrawing effect of the nitro group. Studies on other pyrazole azo dyes have utilized techniques like CIELab* color space analysis to quantify the color characteristics of the synthesized dyes in various media. nih.gov

Integration into Functional Dyes for Material Science Applications

While direct examples of integrating this compound into functional dyes for material science are not readily found, related pyrazole derivatives have been investigated for such purposes. For instance, pyrazoline derivatives, which are structurally related to pyrazoles, are used as optical brighteners and whiteners due to their fluorescent properties. mdpi.com Furthermore, pyrazole-containing compounds have been used as precursors in oxidative hair dyes. cir-safety.org Pyrazolone-based azo dyes have also been synthesized and studied for their dyeing properties. researchgate.net The potential for this compound to be used in functional dyes would depend on its photostability, color intensity, and compatibility with the target material matrix.

Role in Novel Materials Development (excluding bio-related polymers)

Nitrated pyrazoles, a category that includes this compound, are recognized for their use as intermediates in the development of energetic materials. nih.gov The high nitrogen content and the presence of the nitro group contribute to their potential as high-energy-density materials. Although the energetic performance of mononitropyrazoles may not be sufficient on their own, they serve as crucial building blocks for more complex, high-performance energetic compounds. nih.gov For instance, the related compound 1-methyl-4-nitro-1H-pyrazole is noted as a precursor for high-energy materials. nbinno.com

Intermediate in the Synthesis of Other Non-Biological Organic Compounds

The primary role of many simple pyrazole derivatives, including nitrated pyrazoles, is as intermediates in organic synthesis. nih.govfishersci.ca The pyrazole ring is a versatile scaffold that can be further functionalized. For example, the nitro group on the phenyl ring of this compound can be reduced to an amino group, which can then undergo a variety of chemical transformations to build more complex molecules. The related compound 1-methyl-4-nitro-1H-pyrazole is explicitly marketed as a key intermediate for specialty chemicals and coordination complexes. nbinno.com The synthesis of tetrasubstituted pyrazoles is an area of interest, and functionalized pyrazoles serve as the starting point for creating these more complex structures. nih.gov

Q & A

Q. Basic Research Focus

- NMR : H and C NMR identify substituent positions. For example, the methyl group at position 4 appears as a singlet (~δ 2.3 ppm), while nitrophenyl protons show deshielding (δ 7.6–8.3 ppm) .

- IR : Stretching frequencies for NO (~1520 cm) and C–N (~1350 cm) confirm functional group integrity.

Advanced Application : Time-resolved FT-IR can monitor reaction intermediates during synthesis, such as transient enolates in cyclocondensation .

How do computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitutions?

Advanced Research Focus

Density Functional Theory (DFT) calculations reveal:

- Electron Distribution : The nitro group withdraws electron density, making the pyrazole ring susceptible to nucleophilic attack at the C-3/C-5 positions.

- Transition States : Simulations of SNAr (nucleophilic aromatic substitution) reactions show activation energies correlate with solvent polarity (e.g., lower barriers in DMSO vs. toluene) .

Methodology :

Optimize geometry using B3LYP/6-31G(d).

Calculate Fukui indices to identify electrophilic sites.

How can structure-activity relationship (SAR) studies guide the design of bioactive this compound derivatives?

Advanced Research Focus

SAR studies compare substituent effects on biological targets:

- Methyl Group : Enhances lipophilicity, improving membrane permeability (e.g., IC values reduced by ~30% in cancer cell lines vs. non-methyl analogs) .

- Nitro Group : Critical for hydrogen bonding with enzyme active sites (e.g., COX-2 inhibition in anti-inflammatory studies) .

Data Table :

| Derivative | IC (µM) | Target Enzyme |

|---|---|---|

| 4-Methyl-1-(4-NP)-Pyrazole | 5.2 | COX-2 |

| 1-(4-NP)-Pyrazole | 8.7 | COX-2 |

What strategies mitigate contradictions in reported biological activities of nitrophenyl-pyrazole analogs?

Advanced Research Focus

Discrepancies in bioactivity data often arise from:

- Assay Conditions : Varying pH or co-solvents (e.g., DMSO concentration) alter compound solubility and stability.

- Purity : Impurities from incomplete nitration (e.g., ortho-nitro byproducts) can skew results. Validate via HPLC (≥95% purity) .

Resolution : Meta-analyses of published datasets using tools like ChemAxon or Schrödinger Suite to normalize assay protocols .

How do tautomeric equilibria influence the chemical reactivity of this compound?

Advanced Research Focus

Tautomerism (1H vs. 2H forms) affects reactivity:

- 1H Tautomer : Dominant in solid state (confirmed via X-ray), stabilizes via intramolecular H-bonding with the nitro group.

- 2H Tautomer : More reactive in solution, facilitating electrophilic substitutions.

Experimental Proof : Variable-temperature NMR (VT-NMR) in DMSO-d shows tautomeric shifts at >80°C .

What role does the nitro group play in the photostability of this compound?

Q. Advanced Research Focus

- UV-Vis Studies : The nitro group absorbs strongly at ~310 nm, leading to photodegradation via radical pathways.

- Stabilization : Co-crystallization with UV absorbers (e.g., TiO) or encapsulation in cyclodextrins reduces decomposition by 60–70% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.